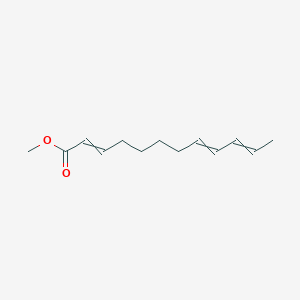

Methyl dodeca-2,8,10-trienoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

550346-92-4 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

methyl dodeca-2,8,10-trienoate |

InChI |

InChI=1S/C13H20O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-6,11-12H,7-10H2,1-2H3 |

InChI Key |

KWAYRRTYMOKDRY-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CCCCCC=CC(=O)OC |

Origin of Product |

United States |

Significance of Dodeca 2,8,10 Trienoate Frameworks in Chemical and Biological Systems

The dodeca-2,8,10-trienoate framework is a key structural feature in a number of naturally occurring compounds, where it often plays a crucial role in chemical communication and defense.

Research has shown that derivatives of dodecatrienoic acid are components of insect pheromones. For instance, certain isomers of dodecatrienol (B1260970) have been identified as sex pheromones in various moth species. The specific geometry of the double bonds is critical for biological activity, highlighting the importance of stereoselective synthesis in this area.

Furthermore, compounds containing the dodecatrienoate skeleton have been isolated from various plant species. In plants, these and other polyunsaturated fatty acid derivatives can serve as precursors to signaling molecules involved in defense against pathogens and herbivores.

Scope and Research Trajectories Pertaining to Methyl Dodeca 2,8,10 Trienoate

Current research on methyl dodeca-2,8,10-trienoate is primarily focused on its chemical synthesis and its potential as a building block for more complex molecules. The development of stereoselective methods to control the geometry of the three double bonds is a significant challenge that chemists are actively addressing.

The synthesis of specific isomers of this compound allows for detailed studies of their physical and chemical properties. These synthetic standards are essential for the accurate identification of the compound in natural extracts and for investigating its potential biological activities.

Moreover, the conjugated triene system in this compound makes it an interesting substrate for various chemical transformations, including Diels-Alder reactions and other pericyclic processes. These reactions can be used to construct complex carbocyclic and heterocyclic frameworks, which are of interest in medicinal chemistry and materials science.

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C13H20O2 |

| IUPAC Name | This compound |

Synthetic Strategies for this compound: A Methodological Overview

The synthesis of polyunsaturated esters like this compound presents unique challenges in controlling the geometry of multiple double bonds and achieving chemo- and regioselectivity. This article explores the primary synthetic methodologies applicable to the construction of this specific trienoate and its analogues, focusing on olefination and coupling strategies that form the backbone of modern polyene synthesis.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Methyl Ester Functionality

The methyl ester group is a key site for chemical modification, allowing for hydrolysis, transesterification, and various derivatization reactions.

Hydrolysis is a fundamental reaction where the methyl ester is converted back to the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, methanol (B129727) is eliminated, yielding the carboxylic acid. To drive the equilibrium towards the products, a large excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification): In this irreversible process, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction is also catalyzed by either an acid or a base and is an equilibrium process. masterorganicchemistry.com To favor the formation of the desired new ester, the reactant alcohol is often used in a large excess as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. masterorganicchemistry.com The new alcohol then attacks the activated carbonyl, and after a series of proton transfer steps, the original alcohol (methanol) is eliminated. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide, corresponding to the new alcohol, acts as the nucleophile, attacking the carbonyl carbon of the methyl ester. masterorganicchemistry.com This leads to a tetrahedral intermediate that expels the methoxide (B1231860) ion, resulting in the new ester. masterorganicchemistry.com Sodium methoxide in methanol is a commonly used reagent for the rapid transesterification of fatty acid methyl esters. colostate.eduaocs.org Under normal conditions, this method does not cause isomerization of double bonds in polyunsaturated fatty acids. colostate.eduaocs.org

The methyl ester functionality can be converted into a variety of other functional groups, a process known as derivatization. These transformations are crucial for synthesizing analogs with different properties or for preparing derivatives suitable for specific analytical techniques. Common derivatization strategies include:

Amide Formation: Reaction of the methyl ester with an amine (primary or secondary) yields the corresponding amide. This reaction is typically slower than the reaction of an acyl chloride with an amine and often requires heating or catalysis.

Reduction to an Alcohol: The methyl ester can be reduced to the corresponding primary alcohol, dodeca-2,8,10-trien-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to other Esters: As discussed under transesterification, the methyl ester can be converted to other esters (e.g., ethyl, propyl, butyl esters) by reaction with the corresponding alcohol in the presence of an acid or base catalyst. colostate.edu

Grignard Reaction: Reaction with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols. This reaction proceeds through the initial formation of a ketone, which then reacts with a second equivalent of the Grignard reagent.

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to enhance the volatility and thermal stability of the analyte or to provide characteristic fragmentation patterns that aid in structure elucidation. nih.gov For example, the conversion of fatty acids to their methyl esters (FAMEs) is a standard procedure in lipid analysis. sigmaaldrich.com Various reagents and methods are available for this purpose, including the use of methanolic HCl or boron trifluoride-methanol. aocs.orgnih.gov

Table 1: Summary of Derivatization Reactions of the Methyl Ester Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻/H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester |

| Amidation | R'₂NH, heat | Amide |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol |

| Grignard Reaction | 2 eq. R'MgX, then H₃O⁺ | Tertiary Alcohol |

Chemical Transformations of the Polyene System

The conjugated triene system in methyl dodeca-2,8,10-trienoate is a site of rich chemical reactivity, susceptible to a variety of addition and cycloaddition reactions.

The conjugated diene portion of the polyene system can participate as the 4π-electron component in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. masterorganicchemistry.com The diene must be able to adopt an s-cis conformation for the reaction to occur. masterorganicchemistry.com The reactivity in a Diels-Alder reaction is typically enhanced when the diene is electron-rich and the dienophile (the 2π-electron component) is electron-poor. masterorganicchemistry.com

In the case of this compound, the conjugated diene at the C8-C11 positions can react with a dienophile. The presence of the methyl ester group, an electron-withdrawing group, can influence the electronic nature of the diene, although its effect is transmitted through several sigma bonds. The isolated double bond at the C2 position does not participate in the Diels-Alder reaction as part of the conjugated system.

The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by well-established principles. The "ortho" and "para" products are generally favored in reactions between unsymmetrical dienes and dienophiles. The stereochemistry of the dienophile is retained in the product, and the "endo rule" often predicts the major diastereomer when the dienophile has unsaturated substituents.

Due to the high reactivity of some dienophiles, one-pot procedures have been developed where a dienophile is generated in situ and immediately reacts with a diene. dtu.dk

The double bonds within the polyene system are susceptible to oxidation reactions such as epoxidation and hydroxylation. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

Epoxidation: This reaction involves the addition of an oxygen atom across a double bond to form a three-membered ring called an epoxide. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide. For polyenes, selective epoxidation of one double bond over another can be challenging and may depend on the steric and electronic properties of the individual double bonds.

Stereoselective Epoxidation: Methods like the Sharpless asymmetric epoxidation can be used to introduce chirality by selectively forming one enantiomer of the epoxide. This reaction is specifically for allylic alcohols, so a prior reduction of the methyl ester to the corresponding allylic alcohol would be necessary to apply this methodology to the C2-C3 double bond.

Hydroxylation: This reaction involves the addition of two hydroxyl groups across a double bond to form a diol.

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), resulting in the two hydroxyl groups being on the same side of the newly formed single bond.

Anti-dihydroxylation: This is typically a two-step process involving epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide with water.

The presence of multiple double bonds in this compound presents a challenge in achieving regioselectivity in these oxidation reactions. The relative reactivity of the isolated C2-C3 double bond versus the conjugated C8-C11 system will depend on the specific reagent and conditions used.

Hydrogenation is the addition of hydrogen across the double bonds, leading to a more saturated or fully saturated molecule. This reaction is typically carried out using a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Complete Hydrogenation: Using a sufficient amount of hydrogen and a suitable catalyst under appropriate conditions (temperature and pressure) will result in the saturation of all three double bonds, yielding methyl dodecanoate. Full hydrogenation of polyunsaturated methyl esters is an industrially relevant process for producing saturated fatty acid methyl esters, which are used in various applications. researchgate.net

Partial and Selective Hydrogenation: Achieving the selective hydrogenation of a specific double bond or the reduction of the triene to a diene or monoene is a significant synthetic challenge. The outcome of partial hydrogenation depends on the catalyst, solvent, pressure, and temperature. researchgate.net For instance, certain catalysts might show selectivity towards the less sterically hindered double bond or the conjugated system. The partial hydrogenation of polyunsaturated fatty acid methyl esters (FAMEs) is of interest for improving the oxidative stability of biofuels. researchgate.netaidic.it The goal is often to reduce the number of double bonds to one, creating monounsaturated FAMEs. tu-dortmund.de Catalytic systems for the hydrogenation of fatty acid methyl esters can involve various metals and supports, with reaction conditions ranging from mild to harsh. google.com

Dehydrogenation , the reverse of hydrogenation, involves the removal of hydrogen to create additional double bonds or an aromatic system. This process is generally more difficult to achieve for acyclic systems compared to cyclic ones where aromatization can be a strong driving force. Dehydrogenation of fatty acid esters is less common but can be accomplished using specific catalysts at high temperatures.

Table 2: Summary of Transformations of the Polyene System

| Reaction Type | Reagent(s) | Product Type |

| Diels-Alder Reaction | Dienophile | Cyclohexene derivative |

| Epoxidation | m-CPBA | Epoxide |

| Syn-dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄, NaOH | Diol (syn addition) |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Diol (anti addition) |

| Hydrogenation | H₂, Pd/C | Saturated or partially saturated ester |

Isomerization Pathways and Stereochemical Interconversions

The stereochemistry of this compound is a critical factor in its chemical behavior. The presence of multiple double bonds allows for a variety of geometric isomers (cis/trans or E/Z). These isomers can interconvert under certain conditions, influencing the physical and chemical properties of the compound.

Conjugated polyenes are known to have relatively high rotational barriers around their carbon-carbon single bonds, imparting a degree of rigidity to the molecule. libretexts.org However, the application of thermal or photochemical energy can overcome these barriers, leading to isomerization. For instance, the synthesis of maleates (cis-isomers) can be challenging due to their tendency to isomerize to the more stable fumarates (trans-isomers) during esterification. rsc.org In the context of this compound, the trans configuration at the C2-C3 double bond is generally more stable due to reduced steric hindrance. The stereochemistry of the C8 and C10 double bonds can also undergo interconversion.

Isomerization can be catalyzed by heat, light, or chemical reagents. For example, thermal processing of FAMEs can induce isomerization as one of the primary degradation pathways. researchgate.net This often involves the conversion of cis double bonds to the thermodynamically more stable trans isomers.

Table 1: Potential Isomerization Pathways for this compound

| Isomerization Type | Conditions | Probable Transformation |

| Geometric (cis-trans) | Thermal stress, photochemical irradiation, acid/base catalysis | Interconversion of Z and E isomers at C2, C8, and C10 double bonds. |

| Double Bond Migration | High temperatures, metal catalysts | Shift of double bond position, potentially leading to a fully conjugated system. |

Photochemical and Thermochemical Reactions

The conjugated and unconjugated double bonds in this compound make it susceptible to both photochemical and thermochemical reactions.

Photochemical Reactions:

In the presence of light, particularly UV radiation, and a photosensitizer, polyunsaturated esters can undergo photooxidation. researchgate.net This process typically involves the formation of singlet oxygen, which can react with the double bonds to form hydroperoxides. researchgate.net For this compound, this could lead to a complex mixture of hydroperoxide isomers. Another potential photochemical pathway is [2+2] cycloaddition, either intramolecularly or with other unsaturated molecules, leading to the formation of cyclobutane (B1203170) rings. Prolonged UV exposure can also lead to polymerization and cross-linking. The presence of chromophores, such as the conjugated system, enhances the absorption of light, making the molecule more prone to such reactions.

Thermochemical Reactions:

At elevated temperatures, this compound is expected to undergo significant degradation. Studies on FAMEs have shown that thermal decomposition becomes evident at temperatures above 300°C. researchgate.net The primary reactions observed during thermal degradation of unsaturated methyl esters are isomerization, hydrogenation, and pyrolysis. researchgate.net Pyrolysis would lead to the cleavage of C-C bonds, resulting in the formation of smaller, volatile molecules. The thermal stability of FAMEs is generally lower for more unsaturated and longer-chain esters. researchgate.net In the absence of oxygen, thermal reactions can also lead to cyclization and polymerization.

Table 2: Summary of Potential Photochemical and Thermochemical Reactions

| Reaction Type | Conditions | Key Products/Intermediates |

| Photooxidation | Light, Photosensitizer, O₂ | Hydroperoxides, Aldehydes, Ketones |

| Photocycloaddition | UV Light | Cyclobutane derivatives |

| Photopolymerization | High-intensity UV Light | Cross-linked polymers |

| Thermal Isomerization | High Temperature (>300°C) | Geometric isomers |

| Thermal Pyrolysis | High Temperature (>325°C) | Shorter-chain hydrocarbons, esters, and acids |

| Thermal Polymerization | High Temperature, anoxic | Higher molecular weight oligomers and polymers |

Mechanisms of Degradation and Stabilization in Complex Matrices

In complex environments, such as in biological systems or food products, the degradation of this compound is a significant concern. The primary degradation pathway is typically oxidation.

Degradation Mechanisms:

Autoxidation is a free-radical chain reaction that occurs in the presence of oxygen. It involves three main stages: initiation, propagation, and termination. For polyunsaturated esters, the initial step is the abstraction of a hydrogen atom from an allylic position, which is particularly facile in these molecules due to the stabilization of the resulting radical by the adjacent double bonds. The resulting radical reacts with oxygen to form a peroxyl radical, which can then abstract a hydrogen from another molecule, propagating the chain reaction and forming a hydroperoxide. nih.gov These hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and short-chain carboxylic acids, which contribute to off-flavors and odors. researchgate.net

The rate of degradation is influenced by factors such as temperature, light exposure, and the presence of pro-oxidants like metal ions. The structure of the surrounding matrix also plays a crucial role; for instance, the degradation of FAMEs was found to be faster in thinner films. chemicalpapers.com

Stabilization Mechanisms:

Stabilization of polyunsaturated esters in complex matrices can be achieved through several strategies. The addition of antioxidants is a common approach. Antioxidants can function by scavenging free radicals (chain-breaking antioxidants like tocopherols) or by chelating metal ions that can catalyze oxidation (e.g., citric acid).

The physical environment can also be modified to enhance stability. For example, the stability of unsaturated methyl esters was found to be greater when adsorbed on silica (B1680970) gel compared to a glass surface, suggesting that surface interactions can play a stabilizing role. researchgate.netnih.gov Encapsulation or formulation within a protective matrix can also limit exposure to oxygen and light, thereby slowing down degradation. The stability of polyunsaturated compounds is also dependent on the surrounding matrix, with some matrices providing better protection against oxidation than others. mdpi.com

Table 3: Factors Influencing the Degradation and Stabilization of this compound in Complex Matrices

| Factor | Effect on Degradation | Stabilization Strategy |

| Oxygen | Promotes autoxidation | Inert atmosphere packaging, oxygen scavengers |

| Light | Initiates photochemical reactions | Opaque packaging, UV filters |

| Temperature | Accelerates reaction rates | Refrigeration, controlled processing temperatures |

| Metal Ions (e.g., Fe, Cu) | Catalyze oxidation | Sequestrants/chelating agents (e.g., EDTA, citric acid) |

| Antioxidants | Inhibit radical chain reactions | Addition of natural or synthetic antioxidants |

| Matrix Composition | Influences reactant mobility and interactions | Formulation with protective biopolymers, adsorption on solid supports |

Advanced Spectroscopic and Chromatographic Research Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of methyl dodeca-2,8,10-trienoate. It provides detailed information about the carbon skeleton and the connectivity of protons and carbons.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure of this compound. Techniques such as Double-Quantum Filtered Correlation Spectroscopy (DQF COSY) are used to establish proton-proton (¹H-¹H) coupling networks, revealing adjacent protons within the molecule. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information on the spatial proximity of protons, which is vital for determining the geometry of the double bonds.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the entire carbon framework, including the ester group and the unsaturated system.

The stereochemistry of the double bonds in this compound can be determined by analyzing the coupling constants (J-values) between vinylic protons in the ¹H NMR spectrum. The magnitude of the J-coupling across a double bond is indicative of its configuration, with larger values typically corresponding to a trans (E) geometry and smaller values to a cis (Z) geometry. Furthermore, NMR anisotropy effects, where the chemical shift of a nucleus is influenced by the magnetic field generated by nearby pi systems (the double bonds), can provide additional conformational and stereochemical information.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for obtaining structural information through fragmentation analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of this compound within complex biological or synthetic mixtures. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum. The retention time from the GC and the fragmentation pattern from the MS allow for the confident identification and quantification of the target compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. This precise mass measurement allows for the determination of the elemental formula of the compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly isolated or synthesized compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies for Functional Group Characterizationnist.govscience-softcon.de

Infrared and ultraviolet-visible spectroscopy provide valuable information about the functional groups present in this compound. nist.govscience-softcon.de

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. Absorptions corresponding to the C=C stretching of the conjugated diene and the isolated double bond would also be present, along with C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated pi-electron system in the molecule. The conjugated diene system (C8 and C10 double bonds) in this compound will absorb UV light at a specific wavelength (λmax). The position and intensity of this absorption are characteristic of the extent of conjugation and the geometry of the double bonds, providing further confirmation of the structure.

Table of Spectroscopic Data for this compound (Hypothetical Data)

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shift (δ) | Olefinic protons: 5.5-7.0 ppm; Methoxy (B1213986) protons: ~3.7 ppm; Methylene protons: 1.2-2.5 ppm |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon: ~174 ppm; Olefinic carbons: 120-140 ppm; Methoxy carbon: ~51 ppm |

| GC-MS | Retention Time | Dependent on column and conditions |

| HRMS | [M+H]⁺ m/z | Calculated: C₁₃H₂₁O₂; Measured: [Precise Mass] |

| IR | Wavenumber (cm⁻¹) | C=O stretch: ~1740 cm⁻¹; C=C stretch: ~1650, 1600 cm⁻¹ |

| UV-Vis | λmax | ~230 nm (indicative of a conjugated diene) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs), including this compound. It is particularly valuable for assessing the purity of a sample and for separating its various isomers.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the purity assessment of FAMEs. researchgate.netscienceopen.com In this technique, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. For the analysis of compounds like this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often utilized. researchgate.net Detection is frequently carried out using a UV detector at a low wavelength, such as 205 nm, where the ester functional group and carbon-carbon double bonds exhibit absorbance. researchgate.netscielo.br The retention time of the compound can be used to identify it, and the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis. researchgate.net

For the specific challenge of separating geometric isomers, silver ion HPLC (Ag+-HPLC) is a powerful technique. nih.govaocs.org This method utilizes a stationary phase impregnated with silver ions. The silver ions interact with the π-electrons of the carbon-carbon double bonds in the FAMEs. The strength of this interaction varies depending on the number, position, and geometry of the double bonds. As a result, isomers with different configurations will exhibit different retention times, allowing for their effective separation. nih.govaocs.org For instance, trans isomers are generally held less strongly by the silver ions and elute earlier than their corresponding cis isomers. aocs.org

Table 1: Representative HPLC Conditions for the Analysis of Polyunsaturated Fatty Acid Methyl Esters (FAMEs)

| Parameter | Condition 1: Purity Assessment (RP-HPLC) | Condition 2: Isomer Separation (Ag+-HPLC) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Silver-impregnated silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water gradient | Isocratic Hexane/Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 40 °C | Ambient |

| Detection | UV at 205 nm | UV at 234 nm (for conjugated systems) |

| Injection Volume | 10 µL | 20 µL |

| Note: These are generalized conditions and would require optimization for the specific analysis of this compound. |

Coupling of Chromatographic and Spectroscopic Techniques for Comprehensive Analysis

While HPLC is proficient at separating components of a mixture, its ability to definitively identify unknown compounds or fully characterize complex structures is limited when used alone. To achieve a comprehensive analysis of this compound, chromatographic techniques are often coupled with powerful spectroscopic detectors, most notably mass spectrometry (MS).

The coupling of HPLC with mass spectrometry (LC-MS) provides a wealth of information. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which determines the mass-to-charge ratio of the ionized molecules. This allows for the determination of the molecular weight of the compound and can provide valuable information about its elemental composition.

For more detailed structural elucidation, tandem mass spectrometry (MS/MS) is employed. In an LC-MS/MS experiment, a specific ion of interest (the precursor ion) is selected and subjected to fragmentation. The resulting fragment ions (product ions) are then detected. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify the positions of double bonds and other functional groups. Techniques such as Atmospheric Pressure Chemical Ionization (APCI) have been shown to be particularly effective for the analysis of FAMEs. In some advanced methods, in-source derivatization with the mobile phase solvent, such as acetonitrile, can create adducts that provide highly specific fragmentation patterns, aiding in the precise localization of double and triple bonds within the fatty acid chain.

Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes smaller particle sizes in the stationary phase and higher pressures, can be coupled with mass spectrometry (UPLC-MS/MS) to provide even faster and more sensitive analyses. This is particularly advantageous when dealing with complex samples or when high throughput is required.

In addition to mass spectrometry, other spectroscopic techniques can be coupled with chromatography. For instance, coupling gas chromatography (GC) with Fourier-transform infrared spectroscopy (FTIR) can provide information about the functional groups present in the molecule and can help to determine the geometry (cis/trans) of the double bonds.

Table 2: Representative Mass Spectrometric Data for a Dodecatrienoic Acid Methyl Ester

| Analysis Type | Ion/Fragment (m/z) | Interpretation |

| Full Scan MS | [M+H]⁺ | Molecular Ion |

| [M+Na]⁺ | Sodium Adduct | |

| MS/MS Fragmentation | Loss of -OCH₃ | Loss of the methoxy group |

| Characteristic alkene fragments | Cleavage at positions adjacent to double bonds | |

| Note: The specific m/z values would be dependent on the exact isomeric form of this compound being analyzed. The fragmentation pattern would be key to distinguishing between different positional and geometric isomers. |

By combining the separation power of chromatography with the detailed structural information provided by spectroscopy, researchers can achieve a comprehensive and unambiguous analysis of this compound, ensuring its purity and confirming its precise isomeric identity.

Computational and Theoretical Studies on Methyl Dodeca 2,8,10 Trienoate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in exploring the three-dimensional structure and dynamic nature of Methyl dodeca-2,8,10-trienoate. These methods provide insights into the molecule's conformational landscape and how it behaves over time.

The dodeca-2,8,10-trienoate portion of the molecule features a polyene chain with multiple single and double bonds, allowing for a variety of spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. lumenlearning.com The goal is to identify the most stable conformers, which are the lowest energy structures that the molecule is most likely to adopt.

A systematic conformational search can be performed using molecular mechanics force fields. This involves rotating the rotatable bonds in the molecule by a certain increment and calculating the potential energy for each resulting conformation. The results of such an analysis can be visualized in a potential energy diagram, which plots the energy of the molecule as a function of the dihedral angle of a specific bond.

Table 1: Illustrative Relative Energies of Key Conformers of the Polyene Chain

| Conformer Description | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| Anti (Staggered) | 180° | 0.0 |

| Gauche (Staggered) | 60° | 0.9 |

| Eclipsed | 0° | 5.0 |

Note: This table presents hypothetical data for illustrative purposes based on general principles of conformational analysis.

While conformational analysis provides a static picture of the molecule's preferred shapes, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

From an MD simulation, one can observe how the polyene chain flexes and rotates, and how the molecule as a whole moves and interacts with its environment. This is particularly useful for understanding how the molecule might behave in a solution or when interacting with other molecules. For instance, MD simulations can reveal the persistence of certain conformations and the timescales of transitions between different conformational states. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed and accurate description of the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT studies can provide valuable information about the distribution of electrons in this compound, which is crucial for understanding its chemical reactivity. researchgate.net

Key properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. fiveable.me

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table presents hypothetical data for illustrative purposes based on typical values for similar conjugated systems.

DFT can also be used to generate molecular electrostatic potential (MEP) maps, which show the regions of positive and negative electrostatic potential on the surface of the molecule. These maps are useful for predicting where the molecule is susceptible to nucleophilic or electrophilic attack.

Quantum chemical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves calculating the potential energy surface for a given reaction, which maps the energy of the system as the reactants are converted into products.

By identifying the minimum energy path along the potential energy surface, the reaction pathway can be determined. A crucial point on this pathway is the transition state, which is the highest energy point that must be overcome for the reaction to proceed. The structure and energy of the transition state can be calculated, providing insights into the activation energy of the reaction. This information is vital for understanding the kinetics and feasibility of different reaction mechanisms, such as isomerization or oxidation of the polyene chain. rsc.org

Structure-Reactivity Relationships (SAR) from a Theoretical Perspective

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic properties and reactivity, it is possible to establish Structure-Reactivity Relationships (SAR). For example, theoretical studies can explore how the position and configuration (cis/trans) of the double bonds in the polyene chain influence the HOMO-LUMO gap and, consequently, the molecule's stability and susceptibility to oxidation.

These theoretical SAR studies can guide the design of new molecules with desired properties. For instance, if the goal is to create a more stable analogue of this compound, computational methods can be used to predict which structural modifications would lead to a larger HOMO-LUMO gap or a higher activation energy for degradation pathways. This predictive power makes computational chemistry an essential tool in modern chemical research.

Chemoinformatics and Database Mining for Related Structures and Reactions

Chemoinformatics and database mining are indispensable tools in modern chemistry for the systematic analysis of chemical information, prediction of properties, and discovery of novel compounds and reactions. In the context of this compound, these computational approaches allow for the exploration of its chemical space, identification of structurally similar molecules, and prediction of its reactivity and potential biological activities, even in the absence of extensive experimental data for this specific molecule.

Searching Chemical Databases

The initial step in the chemoinformatics analysis of this compound involves querying major chemical databases. These repositories, such as PubChem, ChemSpider, and Reaxys, serve as vast collections of chemical structures, properties, and associated literature. A search for "this compound" reveals the challenges often encountered with novel or less-studied compounds, as a dedicated entry with comprehensive experimental data may not be readily available.

However, a specific isomer, (2E,8E,10Z)-methyl dodeca-2,8,10-trienoate , has been reported in the scientific literature as an intermediate in the synthesis of selective ligands for the FK506-binding protein 51 (FKBP51) uni-muenchen.de. This finding provides a crucial anchor point for further chemoinformatic exploration. While a unique PubChem CID might not be assigned to this specific isomer, its known structure allows for similarity and substructure searches.

These searches can identify a range of structurally related compounds, including other fatty acid methyl esters (FAMEs), polyunsaturated compounds, and molecules containing conjugated triene systems. By analyzing the data available for these related structures, it is possible to infer potential properties and reactions of this compound.

Analysis of Structurally Related Compounds

Database mining for compounds structurally analogous to this compound provides valuable insights. For instance, studies on various conjugated linoleic acid (CLA) and conjugated linolenic acid (CLA) methyl esters are abundant in the literature. These studies detail their spectroscopic properties (NMR, Mass Spectrometry), chromatographic behavior, and chemical reactivity, particularly at the conjugated double bond systems.

The analysis of these related FAMEs in databases often includes information on their synthesis, which can suggest potential synthetic routes to this compound. Furthermore, the documented chemical reactions of these analogs, such as oxidation, hydrogenation, and cycloaddition reactions, offer a predictive framework for the reactivity of the target molecule.

A search for related structures might yield compounds such as various isomers of methyl octadecatrienoate or shorter-chain polyunsaturated esters. The chemoinformatic data for these compounds, including predicted properties like boiling point, solubility, and logP, can be used to estimate the corresponding values for this compound.

| Database | Information Found on Related Structures (e.g., Conjugated FAMEs) | Relevance to this compound |

| PubChem | Contains entries for numerous FAMEs, including isomers of conjugated linoleic and linolenic acid methyl esters. Provides computed properties and links to literature. | Allows for property comparison and identification of potential biological activities based on structural similarity. |

| ChemSpider | Offers access to a wide range of chemical structures, experimental properties, and analytical data for related polyunsaturated esters. | Useful for finding spectral data (NMR, MS) of similar compounds to aid in the characterization of this compound. |

| Reaxys | A comprehensive database of chemical reactions and properties. Contains detailed information on the synthesis and reactivity of conjugated systems in various molecules. | Provides insights into potential synthetic pathways and the chemical behavior of the triene system in this compound. |

Predictive Modeling and Reaction Informatics

Chemoinformatics tools can also be employed for predictive modeling. By using the structure of this compound as input, various software packages can calculate a range of molecular descriptors. These descriptors can then be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict biological activity and physicochemical properties.

Reaction informatics databases can be mined to identify known chemical transformations that are applicable to the functional groups present in this compound. For example, these databases can provide information on the typical conditions for the hydrolysis of the methyl ester, the stereoselective reduction of the double bonds, or the participation of the conjugated triene in Diels-Alder reactions. This information is invaluable for planning synthetic modifications or understanding the potential metabolic fate of the compound.

Biological and Ecological Roles of Dodeca 2,8,10 Trienoates Non Clinical

Role as Semiochemicals in Interspecies Communication

Semiochemicals are chemical substances that carry information between organisms. Dodecatrienoates and related compounds are key components of this chemical dialogue, acting as both intraspecies pheromones and interspecies kairomones.

While methyl dodeca-2,8,10-trienoate itself is not extensively documented as a primary pheromone, its structural relatives are vital components in the pheromone blends of many insects. A prominent example is the codling moth, Cydia pomonella, a major agricultural pest. The female moth's sex pheromone is a blend of several compounds, with the primary attractant being (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone. nih.govnih.gov

However, the biological activity of a pheromone is often the result of a precise mixture of major and minor components. Research has shown that the codling moth pheromone blend includes other C12 compounds like dodecanol (B89629) and (E,E)-8,10-dodecadienal. nih.gov These minor components are crucial for modulating the behavior of the male moth, ensuring species-specific recognition and mating success. Olfactory receptor neurons in the male antennae are specifically tuned to detect these minor components, highlighting their importance in chemical communication. nih.gov It is within this context of complex pheromone blends that an ester like this compound could theoretically function as a minor, yet significant, modulator of insect behavior.

Table 1: Selected Pheromone Components of the Codling Moth (Cydia pomonella)

| Compound Name | Chemical Formula | Role |

| (E,E)-8,10-Dodecadien-1-ol (Codlemone) | C12H22O | Main Component |

| Dodecanol | C12H26O | Minor Component |

| Tetradecanol | C14H30O | Minor Component |

| (E)-8-Dodecenol | C12H24O | Minor Component |

| (E)-9-Dodecenol | C12H24O | Minor Component |

| (E,E)-8,10-Dodecadienal | C12H20O | Minor Component |

This table highlights the diversity of C12 compounds in the codling moth's pheromone blend, illustrating the principle of multi-component chemical signals.

Beyond communication within a single species, dodecatrienoates can act as kairomones. A kairomone is a semiochemical emitted by one organism that benefits a different species which receives it, often by revealing the location of a food source. wikipedia.org

A classic example of this is the "pear ester," ethyl (2E,4Z)-deca-2,4-dienoate. This volatile compound, naturally found in ripe pears and other fruits, is a powerful kairomone for the codling moth. researchgate.netusda.govnih.govnih.gov It strongly attracts both adult moths and newly hatched larvae, guiding them to a suitable host plant for feeding and egg-laying. researchgate.net The attraction to pear ester is so significant that it is used in pest management strategies to lure moths into traps. researchgate.netfrontiersin.org This demonstrates how a plant-produced fatty acid ester, structurally related to dodecatrienoates, can elicit a profound ecological response, bridging the chemical communication gap between plants and insects.

Endocrine Functions in Arthropods

In the realm of arthropod physiology, certain fatty acid esters exhibit hormonal activity, drawing parallels with the well-established juvenile hormones that regulate development, metamorphosis, and reproduction.

Juvenile Hormones (JHs) are a group of sesquiterpenoid hormones that are critical for regulating metamorphosis in insects. pnas.orgyoutube.com The most common form, JH III, is a methyl ester that maintains the larval state and prevents premature development into an adult. In crustaceans, a structurally similar compound called Methyl Farnesoate (MF), which lacks the epoxide group of JH III, performs an analogous function. nih.gov MF is considered the crustacean equivalent of JH. nih.gov

Interestingly, research has shown that some simpler, non-sesquiterpenoid methyl esters, including certain fatty acid derivatives, can mimic the effects of JH and are thus termed "juvenoids". nih.govresearchgate.net While the true hormones (JH III and MF) are derived from the isoprenoid pathway, the juvenoid activity of these fatty acid esters suggests that the insect endocrine system can respond to a broader class of lipophilic methyl esters. nih.gov The final step in the biosynthesis of active JHs is the methylation of a carboxylic acid precursor by the enzyme JH acid methyltransferase (JHAMT), highlighting the critical role of the methyl ester group for biological activity. pnas.orgnih.gov

Table 2: Comparison of Key Arthropod Hormones

| Hormone | Chemical Class | Primary Organism Group | Key Function |

| Juvenile Hormone III (JH III) | Sesquiterpenoid Methyl Ester | Insects | Prevents metamorphosis, regulates reproduction. |

| Methyl Farnesoate (MF) | Sesquiterpenoid Methyl Ester | Crustaceans | JH analogue; regulates development and reproduction. |

| Dodeca-2,8,10-trienoates (hypothetical) | Fatty Acid Methyl Ester | Arthropods (potential) | May exhibit "juvenoid" (JH-like) activity. |

By mimicking the action of natural juvenile hormones, juvenoids can significantly disrupt the normal life cycle of arthropods. The application of JH analogs (JHAs) is a cornerstone of many insect growth regulator (IGR) strategies. uky.eduplos.org These compounds interfere with the precise hormonal timing required for metamorphosis.

When an insect larva is exposed to high levels of a juvenoid, it is prevented from molting into a pupa and then an adult, often resulting in a lethal developmental arrest or the formation of non-viable intermediates. uky.edu Fatty acid esters of juvenoid alcohols have been synthesized and tested, demonstrating effects on the reproduction of flies and the development of termites. nih.gov These findings support the principle that lipophilic esters, a class that includes this compound, can modulate critical life processes like metamorphosis and reproduction in non-human organisms by interfering with normal endocrine signaling.

Biosynthesis and Metabolism in Microorganisms and Plants

The natural production of dodeca-2,8,10-trienoates and other polyunsaturated fatty acids involves complex enzymatic pathways that are highly conserved across different biological kingdoms.

In plants, the synthesis of long-chain fatty acids begins with acetyl-CoA in the plastids. aocs.orgyoutube.com A multi-enzyme complex called fatty acid synthase (FAS) builds the carbon chain, typically resulting in palmitate (16:0) or stearate (B1226849) (18:0). frontiersin.org These saturated fatty acids are then acted upon by a series of desaturase enzymes (FADs), which introduce double bonds at specific positions to create unsaturated fatty acids like oleic acid (18:1) and linoleic acid (18:2). frontiersin.org The production of a C12 trienoic acid would necessitate a specific set of chain-length-determining enzymes and desaturases capable of creating the 2, 8, and 10 double bonds. For instance, the production of dodecanedioic acid from linoleic acid in plants involves a lipoxygenase pathway. nih.gov

In fungi, fatty acid biosynthesis follows a similar fundamental pathway, starting with acetyl-CoA and involving a large, multifunctional FAS enzyme complex. nih.govnih.gov Fungi are known to produce a diverse array of fatty acids. The metabolism of C12 fatty acid derivatives is well-documented in some species. For example, the yeast Candida tropicalis can convert dodecanoic acid methyl ester into dodecanedioic acid (DDA), a commercially valuable chemical. nih.gov This biotransformation demonstrates the presence of enzymatic machinery in fungi capable of modifying C12 methyl esters. The biosynthesis of specific mycotoxins in fungi, such as 3-nitropropanoic acid from Aspergillus oryzae, often involves unique biosynthetic gene clusters that modify amino acids or other small precursors. biorxiv.org

Interactions with Biological Receptors and Enzymes in Non-Human Systems

No data is available for this section.

A Detailed Examination of this compound in Industrial and Research Contexts

This compound is a specific unsaturated methyl ester that has been documented in scientific literature primarily as a synthetic intermediate in the pursuit of complex molecular targets. While its direct industrial applications are not widely reported, its role as a precursor highlights its importance in specialized areas of chemical synthesis. This article explores the documented research applications of this compound, adhering to a focused examination of its role as a synthetic precursor and noting the absence of data in other industrial domains.

Industrial and Non Biological Research Applications

Research has identified methyl dodeca-2,8,10-trienoate as a valuable intermediate in the synthesis of complex organic molecules, particularly in the context of medicinal chemistry and total synthesis of natural products. Its specific arrangement of double bonds makes it a useful building block for constructing larger, more intricate molecular architectures.

Detailed research findings indicate its synthesis and use in academic research settings. For instance, in the development of selective ligands for the FK506-binding protein 51 (FKBP51), a target in drug discovery, the (2E,8E,10Z)-isomer of this compound was synthesized as part of a multi-step sequence. uni-muenchen.de The synthesis involved the reaction of a precursor aldehyde with a phosphorus ylide, a standard method for creating carbon-carbon double bonds. uni-muenchen.denii.ac.jp

Another instance of its synthesis is documented in a doctoral thesis from the Tokyo University of Science, where this compound was prepared as an intermediate in the total synthesis of naturally derived bioactive compounds. nii.ac.jp The synthesis described the reaction of a precursor molecule with (carbethoxymethylene)triphenylphosphorane (B24862) to yield the desired trienoate ester. nii.ac.jp

These examples underscore the role of this compound as a bespoke chemical entity created for specific, advanced synthetic purposes rather than as a bulk industrial chemical.

Table 1: Documented Syntheses of this compound

| Precursor | Reagent | Product Isomer | Context of Synthesis | Reference |

|---|---|---|---|---|

| (6E,8Z)-Nona-6,8-dienal | (Carbethoxymethylene)triphenylphosphorane | (2E,8E,10Z)-methyl dodeca-2,8,10-trienoate | Synthesis of selective FKBP51 ligands | uni-muenchen.de |

There is currently no publicly available scientific literature or research data detailing the application of this compound in the fields of polymer science or the oleochemical industries.

At present, there is no documented research to suggest that this compound has a role in flavor and fragrance chemistry research.

No research findings are currently available that explore the use or potential of this compound in the context of biofuels or as a derivative from renewable biomass resources.

Future Research Directions and Unaddressed Challenges

Advanced Spectroscopic Tools for In-Situ Monitoring of Reactions

The complex reaction mixtures and potential for isomerization and side reactions during the synthesis and modification of polyunsaturated esters make real-time monitoring a significant challenge. Traditional analytical techniques often require sample quenching and offline analysis, which may not accurately reflect the dynamic state of the reaction.

Future research should focus on the application and refinement of advanced spectroscopic techniques for in-situ monitoring. Techniques such as process analytical technology (PAT), including near-infrared (NIR) and Raman spectroscopy, coupled with chemometrics, could provide real-time data on reactant consumption, product formation, and the emergence of impurities. This would allow for more precise control over reaction parameters, leading to improved yields and purity. Furthermore, the development of specialized probes and flow cells compatible with the often harsh reaction conditions will be necessary to fully implement these technologies.

Elucidation of Complete Biosynthetic Pathways and Enzyme Engineering

While the general pathways for polyunsaturated fatty acid (PUFA) biosynthesis are known, the specific enzymes and regulatory mechanisms involved in the production of less common PUFAs like dodeca-2,8,10-trienoic acid are not fully understood. nih.govresearchgate.net A complete elucidation of these pathways in various organisms is a critical step towards harnessing them for biotechnological production.

A key area for future research is the identification and characterization of the specific desaturases and elongases responsible for creating the unique double bond pattern of dodeca-2,8,10-trienoic acid. frontiersin.org Once these enzymes are identified, protein engineering and synthetic biology approaches can be employed to enhance their activity, substrate specificity, and stability. nih.govresearchgate.net This could involve site-directed mutagenesis to alter the active site or domain swapping to create chimeric enzymes with novel functionalities. nih.govresearchgate.net The ultimate goal is to engineer microbial cell factories capable of producing high titers of methyl dodeca-2,8,10-trienoate from simple carbon sources. frontiersin.org

Exploration of New Chemical Transformations and Derivatizations

The polyunsaturated nature of this compound makes it a versatile platform for a wide range of chemical transformations. However, the reactivity of the conjugated and isolated double bonds presents a challenge for selective modifications. Future research should focus on developing new methodologies for the controlled derivatization of this and similar polyunsaturated esters.

This includes the development of selective epoxidation, dihydroxylation, and cyclization reactions that target specific double bonds within the molecule. Such transformations could lead to a diverse array of novel compounds with potentially valuable biological activities. Furthermore, the development of efficient methods for the derivatization of the ester group itself, while preserving the integrity of the unsaturated system, is also an important area for exploration. sigmaaldrich.com Isotopic-tagged derivatization strategies have shown promise for the sensitive quantification of fatty acids and could be adapted for derivatization studies. nih.gov

Computational Design of Dodeca-2,8,10-trienoate Analogs with Tuned Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel molecules with desired properties. nih.govresearchgate.net In the context of this compound, these approaches can be used to design analogs with enhanced stability, altered reactivity, or specific biological activities.

Future research in this area should focus on developing accurate force fields and quantum mechanical methods to model the conformational flexibility and electronic properties of polyunsaturated systems. nih.gov This will enable the in silico screening of large virtual libraries of dodeca-2,8,10-trienoate analogs to identify candidates with promising characteristics. For example, computational docking studies could be used to design analogs that bind to specific enzyme active sites or biological receptors. nih.gov These computational predictions can then guide synthetic efforts, saving significant time and resources.

Investigation of Broader Ecological Impacts and Interactions

The ecological roles of many polyunsaturated esters are still largely unknown. nih.gov While it is understood that PUFAs are essential components of cell membranes and serve as precursors to signaling molecules, the specific impacts of compounds like this compound on ecosystems are not well-defined.

Future research should aim to understand the production and fate of this compound in natural environments. This includes identifying the organisms that produce it and the factors that influence its production. nih.gov Furthermore, studies are needed to determine its role in inter-organismal communication, such as in predator-prey interactions or symbiotic relationships. The potential for bioaccumulation and the effects of its degradation products on aquatic and terrestrial ecosystems also warrant investigation. frontiersin.org The degradation of polyunsaturated esters can be influenced by factors such as light and the presence of other compounds, which can have cascading effects on the environment. nih.govmdpi.com

Methodological Innovations in Isolation and Purification of Polyunsaturated Esters

The isolation and purification of specific polyunsaturated esters from complex mixtures of lipids remains a significant challenge. The similar physical properties of different fatty acid esters make their separation difficult, and their susceptibility to oxidation requires careful handling.

Future research should focus on developing more efficient and scalable purification techniques. Advanced chromatographic methods, such as counter-current chromatography and supercritical fluid chromatography, could offer improved resolution and reduced solvent consumption compared to traditional methods. wipo.int The development of new stationary phases with high selectivity for polyunsaturated esters is another promising avenue. Additionally, innovations in extraction techniques, such as ultrasound-assisted extraction and pulsed electric field treatment, could improve the efficiency and reduce the environmental impact of isolating these compounds from natural sources. mdpi.com

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing methyl dodeca-2,8,10-trienoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via condensation reactions involving aldehydes and esters, similar to methodologies used for related trienoates. Key steps include:

- Precursor selection : Use of unsaturated aldehydes and methyl esters to ensure proper positioning of double bonds.

- Catalyst optimization : Acidic or basic catalysts (e.g., Lewis acids) to enhance reaction efficiency and regioselectivity .

- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct suppression.

- Data Table : Example reaction parameters from analogous compounds:

| Precursor | Catalyst | Temp. (°C) | Yield (%) |

|---|---|---|---|

| Aldehyde A | BF₃·Et₂O | 70 | 65 |

| Aldehyde B | K₂CO₃ | 80 | 58 |

Q. How should this compound be stored to ensure stability, and what analytical methods validate its degradation?

- Methodological Answer : Stability is influenced by environmental factors:

- Storage : Store in inert atmospheres (N₂/Ar) at –20°C to minimize oxidation. Amber glass vials reduce photodegradation .

- Degradation analysis : Use HPLC with UV detection (λ = 220–260 nm) to monitor purity over time. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) can predict shelf life .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify double bond positions (δ 5.2–5.8 ppm for protons; δ 125–135 ppm for carbons).

- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (C=C stretching) confirm functional groups.

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z = [M]⁺) validate molecular weight and isomerism .

Q. How can researchers assess the biological activity of this compound in pheromone studies?

- Methodological Answer :

- Bioassays : Use electroantennography (EAG) to measure insect receptor responses.

- Isomer specificity : Compare activity of geometric isomers (cis/trans) synthesized via photochemical or catalytic methods .

- Data Table : Example EAG responses for a related trienoate:

| Isomer | Receptor Response (mV) |

|---|---|

| (2E,8E,10E) | 12.5 ± 1.2 |

| (2Z,8E,10E) | 3.8 ± 0.7 |

Advanced Research Questions

Q. How do electron-withdrawing groups and Lewis acids influence the stereoselectivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Substituent effects : The ester group in this compound acts as an electron-withdrawing group, polarizing the dienophile and accelerating reaction rates.

- Lewis acid coordination : Catalysts like TiCl₄ or SnCl₄ lower the LUMO energy of the dienophile, enhancing trans-selectivity (e.g., 97:3 trans:cis ratio in IMDA reactions) .

- Data Table : Stereoselectivity under varying conditions:

| Catalyst | Temp. (°C) | trans:cis Ratio |

|---|---|---|

| None | 100 | 60:40 |

| TiCl₄ | 25 | 95:5 |

Q. What strategies resolve contradictions in reported bioactivity data caused by isomerism or impurities?

- Methodological Answer :

- Chromatographic separation : Use preparative HPLC or silver-ion chromatography to isolate isomers.

- Validation : Cross-validate bioactivity with synthetic standards and purity checks via mass spectrometry .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states and activation energies.

- MD simulations : Predict solvent effects (e.g., toluene vs. DMF) on reaction pathways .

Data Handling & Validation

Q. What statistical methods are appropriate for analyzing experimental data on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.